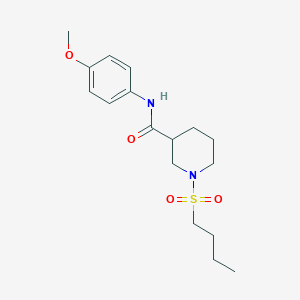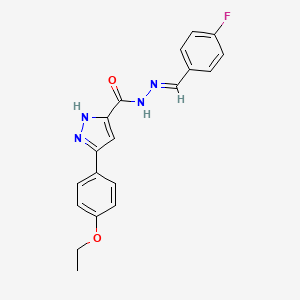![molecular formula C14H14Cl2FN3O2 B5565176 3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)
3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related spiro compounds and derivatives often involves complex reactions that yield structures with significant biological and chemical potential. For instance, the synthesis of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives shows the incorporation of fluoro and trifluoromethyl substituents to increase anticonvulsant activity, demonstrating the importance of structural modifications in enhancing biological effects (Obniska et al., 2006).
Molecular Structure Analysis
X-ray diffraction studies provide detailed insights into the molecular structure of related compounds. For example, the crystal and molecular structure studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione reveal the planar conformation of the hydantoin ring and the specific conformations of the pyrrolidine and piperidine rings, which are crucial for understanding the compound's chemical behavior and interaction potential (Manjunath et al., 2011).
Chemical Reactions and Properties
The compound's chemical reactivity and its interaction with other substances are key areas of interest. Studies like those on the anticonvulsant activity of fluorinated derivatives highlight the role of specific substituents in modifying the compound's reactivity and its potential applications in medicinal chemistry (Obniska et al., 2006).
Physical Properties Analysis
The physical properties, including the compound's crystalline structure, melting point, solubility, and others, are vital for its characterization and application. For instance, the detailed crystallographic analysis of related spiro compounds aids in understanding the molecular packing, intermolecular interactions, and the overall stability of the compound's structure (Manjunath et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical groups, and stability under various conditions, form the basis for the compound's applications in synthesis and material science. The synthesis and study of related compounds provide insights into how structural modifications can alter these chemical properties, offering pathways for designing compounds with desired characteristics (Obniska et al., 2006).
Applications De Recherche Scientifique
Antimicrobial and Detoxification Applications
A study on N-halamine-coated cotton, which utilized a related N-halamine precursor for coating cotton fabrics, demonstrates the potential of such compounds in antimicrobial and detoxification applications. The chlorinated fabrics showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these fabrics were used to oxidize chemical mustard simulants to less toxic derivatives, showcasing their application in detoxification (Ren et al., 2009).
Supramolecular Chemistry
Research on fluorinated cyclohexane-5-spirohydantoin derivatives, such as 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione and its fluorinated analogs, reveals their role in forming hydrogen-bonded supramolecular structures. These compounds generate three-dimensional networks through various intermolecular interactions, indicating their utility in the design of new materials with specific structural and functional properties (Simić et al., 2021).
Anticonvulsant Activity
The synthesis and testing of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives containing fluoro or trifluoromethyl substituents have demonstrated notable anticonvulsant activities. This suggests the potential of structurally similar compounds in developing new anticonvulsant drugs. These compounds have shown effectiveness in both the maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests (Obniska et al., 2006).
Crystal Structure Determination
The study and determination of crystal structures of compounds with a spirohydantoin framework, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, provide valuable insights into their molecular conformations. These findings are crucial for understanding the physicochemical properties and potential reactivity of such compounds, which could be applied in material science and pharmaceuticals (Manjunath et al., 2011).
Propriétés
IUPAC Name |
3-[(2,3-dichloro-6-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2FN3O2/c15-9-1-2-10(17)8(11(9)16)7-20-12(21)14(19-13(20)22)3-5-18-6-4-14/h1-2,18H,3-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQQZDBMIDSUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(C(=O)N2)CC3=C(C=CC(=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)
![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)
![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)


![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)
![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)
![N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine](/img/structure/B5565158.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)
![2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)
![4-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565201.png)